![molecular formula C21H13F3N2O4 B2875013 [4-[[3-(Trifluoromethyl)phenyl]iminomethyl]phenyl] 4-nitrobenzoate CAS No. 331461-06-4](/img/structure/B2875013.png)
[4-[[3-(Trifluoromethyl)phenyl]iminomethyl]phenyl] 4-nitrobenzoate
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Overview
Description
The compound “[4-[[3-(Trifluoromethyl)phenyl]iminomethyl]phenyl] 4-nitrobenzoate” is a complex organic molecule. It contains a trifluoromethyl group, an imine group, and a nitrobenzoate group. The trifluoromethyl group is a common functional group in organic chemistry, characterized by three fluorine atoms attached to a carbon atom. The imine group consists of a carbon-nitrogen double bond, and the nitrobenzoate group is a derivative of benzoic acid with a nitro group attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethyl group is electron-withdrawing, which could influence the compound’s reactivity. The imine group could potentially participate in various reactions, and the nitrobenzoate group could confer aromaticity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The trifluoromethyl group could potentially undergo reactions with nucleophiles. The imine group could participate in reactions with both nucleophiles and electrophiles. The nitrobenzoate group, being part of an aromatic system, could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Electrochemical Sensing
The compound has been utilized in the development of electrochemical sensors . A polymeric film derived from a similar compound, 3-(4-trifluoromethyl)-phenyl)-thiophene, when deposited on a graphite electrode, has shown promise in the detection of synthetic stimulants . This application is significant for forensic analysis, where rapid and sensitive detection methods are essential.
Analgesic Research
Derivatives of the compound have been synthesized and studied for their analgesic potential . These studies aim to develop new pharmacophore models for pain relief, with some derivatives showing potent efficacy and varying durations of action . This research is crucial for creating new pain management medications with fewer side effects.
Polymer Modification
The compound’s derivatives can be used to modify electrode surfaces, leading to the amplification of electrochemical signals . This modification is particularly useful in voltammetric analysis, where it can improve the quantitative and qualitative information obtained from the peak height and specific voltammetric potential .
Forensic Applications
The modified electrodes using derivatives of this compound can detect synthetic stimulants in forensic samples without prior treatment . This application is particularly useful for law enforcement and legal proceedings, where accurate and quick testing is required.
Pharmaceutical Development
In pharmaceutical research, the compound’s derivatives have been explored for their role in developing new analgesics . The focus is on creating drugs that retain opioid analgesic properties but with reduced adverse side effects .
Electrochemical Polymerization
The compound is involved in electrochemical polymerization processes. This is a critical step in creating selective layers on electrodes, which can lead to advancements in various electroanalytical applications .
Mechanism of Action
Future Directions
properties
IUPAC Name |
[4-[[3-(trifluoromethyl)phenyl]iminomethyl]phenyl] 4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N2O4/c22-21(23,24)16-2-1-3-17(12-16)25-13-14-4-10-19(11-5-14)30-20(27)15-6-8-18(9-7-15)26(28)29/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOPBDDXLRWNAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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